1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid
Description
1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid (CAS: 100162-30-9) is an isoindoline derivative characterized by a central isoindole-1,3-dione core substituted at the 2-position with a 4-(propoxycarbonyl)phenyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₁₉H₁₅NO₆, with a molecular weight of 353.33 g/mol . The compound’s structure combines aromaticity from the phenyl and isoindole rings with functional groups (carboxylic acid and propoxycarbonyl ester) that confer both polarity and reactivity.
Properties
IUPAC Name |
1,3-dioxo-2-(4-propoxycarbonylphenyl)isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-2-9-26-19(25)11-3-6-13(7-4-11)20-16(21)14-8-5-12(18(23)24)10-15(14)17(20)22/h3-8,10H,2,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDKSFMFDCRKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as propyl chloroformate and phenylhydrazine, followed by cyclization and oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of isoindoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with analogous structures, focusing on molecular parameters, substituent effects, and applications.
Structural Analogues and Molecular Data
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The propoxycarbonyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring and increasing susceptibility to nucleophilic attack. This contrasts with electron-donating groups like phenoxy (in 1094333-67-1), which stabilize aromatic systems . Halogenated Derivatives (e.g., 294861-48-6) exhibit increased lipophilicity and membrane permeability due to Cl/F atoms, making them candidates for drug design .
Acidity and Solubility :
Crystallographic and Stability Data
- Crystal Packing : Related compounds (e.g., (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydroisoindole) exhibit O–H···O hydrogen bonds and C–H···π interactions, suggesting similar intermolecular stabilization for the target compound .
- Stability : The discontinued status of the target compound () may reflect instability under storage or challenges in purification, unlike halogenated derivatives (e.g., 294861-48-6), which show higher stability .
Biological Activity
1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of heparanase, a key enzyme involved in tumor progression and metastasis. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 299.30 g/mol
This compound acts primarily as an inhibitor of heparanase. Heparanase is involved in the degradation of heparan sulfate, which is crucial for tumor cell invasion and angiogenesis. By inhibiting this enzyme, the compound can potentially reduce tumor growth and metastasis.
Inhibition of Heparanase
A study highlighted that compounds similar to this compound demonstrated significant inhibition of heparanase with IC values ranging from 200 to 500 nM. This activity suggests a high selectivity for heparanase over other glucuronidases, making it a promising candidate for cancer therapy .
Anti-Angiogenic Effects
In addition to its heparanase inhibitory activity, this compound exhibits anti-angiogenic properties. By inhibiting the formation of new blood vessels, it may prevent tumor growth and metastasis. This dual action enhances its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Potential Therapeutic Applications
Given its biological activity, this compound could be developed into a therapeutic agent for:
- Cancer Treatment : Targeting heparanase may provide a novel approach to inhibit tumor progression.
- Anti-Angiogenic Therapy : Its ability to reduce angiogenesis could be beneficial in treating various solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
